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Compound of Interest

Compound Name: 2-Cyclobutylethanol
CAS No.: 4415-74-1
Cat. No.: B1632531
Get Quote
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Abstract: This technical guide provides a comprehensive analysis of the molecular structure of
2-cyclobutylethanol (CAS No: 4415-74-1). It is intended for researchers, scientists, and
professionals in drug development who require a deep understanding of this compound's
physicochemical properties. The guide covers its chemical identity, molecular architecture,
conformational analysis, and detailed spectroscopic characterization. Furthermore, it presents
a validated synthetic protocol and discusses the key physicochemical properties, grounding all
claims in authoritative references.

Chemical Identity and Nomenclature

2-Cyclobutylethanol is a primary alcohol featuring a cyclobutane ring attached to an ethanol
backbone.[1][2] Its fundamental identifiers are crucial for regulatory and experimental
documentation.
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Identifier Value Source

IUPAC Name 2-cyclobutylethanol PubChem|[3]

Cyclobutaneethanol, 2- o
Synonyms CymitQuimica[2][4]
cyclobutylethan-1-ol

CAS Number 4415-74-1 BenchChem[1]
Molecular Formula CeH120 PubChem][3]
Molecular Weight 100.16 g/mol BenchChem([1]

KUARIPXRZDVUJO- N
InChl Key CymitQuimica[4]
UHFFFAOYSA-N

Molecular Structure and Conformational Analysis

The structure of 2-cyclobutylethanol is a unique combination of a strained four-membered
ring and a flexible hydroxyethyl side chain.[1] This arrangement dictates its reactivity and
physical properties.

e Cyclobutane Ring: The cyclobutane moiety is not planar. It adopts a puckered or "butterfly"
conformation to alleviate some of the inherent angle strain (ideal sp® angle is 109.5°,
whereas a planar square would have 90° angles). This puckering is a dynamic equilibrium
between two equivalent conformations. The strain within this ring is a key factor in its
chemical behavior.[2]

o Ethyl Side-Chain: The two-carbon chain links the reactive primary hydroxyl group to the
sterically bulky cyclobutyl group. Free rotation exists around the C-C single bonds, allowing
the molecule to adopt various conformations. The most stable conformers will seek to
minimize steric hindrance between the cyclobutane ring and the terminal hydroxyl group.

o Hydroxyl Group: The primary alcohol functional group is the main site of reactivity, capable of
undergoing oxidation, esterification, and etherification. It also allows the molecule to act as
both a hydrogen bond donor and acceptor, influencing its boiling point and solubility.

Caption: Ball-and-stick model of 2-cyclobutylethanol.
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Spectroscopic Characterization

The elucidation of 2-cyclobutylethanol's structure is definitively achieved through a
combination of spectroscopic techniques. Each method provides a unique piece of the
structural puzzle.

'H NMR Spectroscopy (Predicted)

In a *H NMR spectrum, the chemical environment of each proton determines its resonance
frequency (chemical shift).

e -OH (Hydroxyl Proton): A broad singlet, typically in the range of 1-5 ppm. Its position is
variable and depends on concentration and solvent due to hydrogen bonding.

e -CH2-O- (Methylene protons alpha to oxygen): A triplet around 3.6 ppm. These protons are
deshielded by the adjacent electronegative oxygen atom. The signal is split into a triplet by
the two neighboring protons on the adjacent methylene group.

e -CHz2- (Methylene protons beta to oxygen): A multiplet around 1.5-1.7 ppm. These protons
are coupled to both the alpha-methylene protons and the methine proton on the cyclobutane
ring.

o Cyclobutane Protons: A complex series of multiplets between 1.7 and 2.1 ppm. The
puckered nature of the ring and the different environments of the axial and equatorial protons
lead to complex splitting patterns. The methine proton (CH attached to the side chain) will be
the most downfield of this group.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum provides information on the different carbon environments.
e -CH2-O-: ~60-65 ppm. Deshielded by the oxygen atom.
e -CH2-: ~35-40 ppm.

e CH (Cyclobutane methine): ~35-40 ppm.
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e CH:z (Cyclobutane methylene): ~20-25 ppm. Due to symmetry, only two distinct signals are
expected for the cyclobutane ring carbons in a decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

e O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1. The
broadening is a characteristic result of intermolecular hydrogen bonding.

e C-H Stretch (sp?®): Sharp peaks just below 3000 cm~1 (typically 2850-2960 cm~1).

e C-O Stretch: A distinct, strong absorption in the 1050-1150 cm~? region, characteristic of a
primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
e Molecular lon (M*): A peak at m/z = 100, corresponding to the molecular weight of CeH120.
o Key Fragments:

o m/z = 82: Loss of water (H20) from the molecular ion.

o m/z =71: Loss of the ethyl group (-CH2CH?3).

o m/z =57: Represents the cyclobutyl cation.

o m/z = 31: Acommon fragment for primary alcohols, corresponding to [CH20H]*.
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Caption: Key fragmentation pathways for 2-cyclobutylethanol in MS.

Synthesis Protocol: Reduction of Cyclobutylacetic
Acid

A reliable method for synthesizing 2-cyclobutylethanol is the reduction of cyclobutylacetic acid
using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Expertise & Rationale: LAH is chosen over weaker reducing agents like sodium borohydride
(NaBHa4) because NaBHa is generally not reactive enough to reduce carboxylic acids. The
reaction must be performed under strictly anhydrous (water-free) conditions as LAH reacts
violently with water. Diethyl ether or Tetrahydrofuran (THF) are common solvents as they are
anhydrous and can dissolve the reactants. The final step involving an acidic workup is crucial to
protonate the intermediate alkoxide and neutralize any remaining LAH.

Step-by-Step Methodology

o Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet.

» Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow,
portion-wise addition of Lithium Aluminum Hydride (LAH) powder at 0 °C (ice bath).

o Substrate Addition: Cyclobutylacetic acid, dissolved in anhydrous diethyl ether, is added
dropwise to the stirred LAH suspension. The rate of addition is controlled to maintain a

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1632531/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-structure-of-2-cyclobutylethanol
https://www.benchchem.com/product/b1632531/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-structure-of-2-cyclobutylethanol
https://www.benchchem.com/product/b1632531/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-structure-of-2-cyclobutylethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632531?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

gentle reflux.

Reaction: After the addition is complete, the mixture is brought to room temperature and
stirred for several hours, or until Thin Layer Chromatography (TLC) indicates the complete
consumption of the starting material.

Quenching (Self-Validation): The reaction is carefully quenched by the sequential, dropwise

addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser

workup). This procedure is critical for safety and results in a granular precipitate of aluminum
salts that is easily filtered.

Extraction & Purification: The organic layer is decanted and the solid residue is washed with
diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure.

Final Purification: The crude product is purified by fractional distillation or column
chromatography to yield pure 2-cyclobutylethanol. The purity is confirmed by NMR and
GC-MS analysis.
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Caption: Experimental workflow for the synthesis of 2-cyclobutylethanol.
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Physicochemical Properties

The physical properties of 2-cyclobutylethanol are a direct consequence of its molecular

structure.

Property Value Notes

Appearance Colorless Liquid Typical for small alcohols[4].
Higher than non-polar alkanes

Boiling Point ~160-165 °C of similar mass due to
hydrogen bonding.
The hydroxyl group allows for

N ) hydrogen bonding with water,

Solubility Moderately soluble in water ] )
while the cyclobutyl group is
hydrophobic.

. ) Commercially available
Purity Typically >95-97%

purity[4].

Safety and Handling

2-Cyclobutylethanol is classified as a flammable liquid and can cause skin and eye irritation.
[3] It may also cause respiratory irritation.[3] Standard laboratory safety protocols should be
followed:

e Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

The structure of 2-cyclobutylethanol, defined by its puckered cyclobutane ring and primary
alcohol function, gives rise to a distinct set of spectroscopic signatures and physicochemical
properties. Its role as a versatile building block in organic synthesis is facilitated by the
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reactivity of the hydroxyl group, while the cyclobutyl moiety offers a way to introduce
conformational constraint and modulate lipophilicity in larger molecules. A thorough
understanding of its structural characteristics, as detailed in this guide, is essential for its
effective application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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